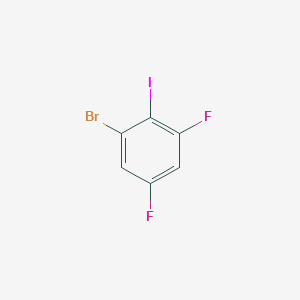

1-(4-溴苯基)-N-甲基甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of "1-(4-Bromophenyl)-N-methylmethanesulfonamide" and related compounds involves several key steps, including the reaction of N,N-dimethylmethanesulfonamide with lithiation agents, followed by the action of bromobenzaldehyde and further processing to obtain the desired sulfonamide derivatives. Techniques such as dehydrative synthesis allow for the efficient formation of these compounds, avoiding the need for intermediate isolation (Kharkov University Bulletin Chemical Series, 2020).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including "1-(4-Bromophenyl)-N-methylmethanesulfonamide," reveals interesting geometric parameters and isomerism. Studies have demonstrated the existence of different isomers and the stability of E-isomers in such compounds, confirmed through spectroscopy and mass spectrometry techniques (Kharkov University Bulletin Chemical Series, 2020).

Chemical Reactions and Properties

"1-(4-Bromophenyl)-N-methylmethanesulfonamide" participates in a variety of chemical reactions, contributing to its versatility in synthetic organic chemistry. Reactions such as 1,4-addition, electrocyclization, and cyclopropanation underline its reactivity and potential as a precursor for further chemical transformations (Journal of the American Chemical Society, 1996).

Physical Properties Analysis

The physical properties of "1-(4-Bromophenyl)-N-methylmethanesulfonamide" and related sulfonamides, such as solubility, density, and resistance to acids and bases, are crucial for their application in various domains. These properties are determined by structural characteristics and can be modified through the introduction of different substituents (European Polymer Journal, 1999).

Chemical Properties Analysis

The chemical behavior of "1-(4-Bromophenyl)-N-methylmethanesulfonamide" reflects its reactivity towards electrophiles and nucleophiles, facilitating the synthesis of highly functionalized molecules. This reactivity is exploited in multi-coupling reactions, leading to a broad range of derivatives with potential utility in different chemical contexts (Tetrahedron Letters, 1985).

科学研究应用

Vinylsulfones and Vinylsulfonamides Synthesis: 这些化合物,包括1-(4-溴苯基)-N-甲基甲磺酰胺衍生物,已显示出广泛的生物活性,主要是抑制不同类型的酶。它们在合成有机化学中经常被使用,因为它们在1,4-加成和电环化反应中作为活性剂的作用(2020, Kharkov University Bulletin Chemical Series)。

Synthesis of Rosuvastatin Precursors: 一项研究报道了合成N-[4-(4-氟苯基)-6-异丙基嘧啶-2-基]-N-甲基甲磺酰胺衍生物。这些化合物是合成罗伐他汀的关键嘧啶前体,在胆固醇降低药物合成中使用(2012, Tetrahedron)。

Synthesis of 1-Methylsulfonyl-indoles: N-(2-溴苯基)甲磺酰胺与末端炔烃在特定催化剂存在下的反应产生带有官能团的1-甲基磺酰基吲哚。这些化合物在药物和合成化学中具有潜在应用(1988, Chemical & Pharmaceutical Bulletin)。

Synthesis of Sulfonyl Chlorides: 一项研究专注于合成苯磺酰和芳基甲磺酰氯化物,这些是有机合成和制药中至关重要的中间体(1992, Synthesis)。

Catalysis in Organic Reactions: N-溴磺酰胺试剂已被用作某些有机化合物合成中的高效催化剂,展示了磺酰胺衍生物在促进化学反应中的多功能性(2014, New Journal of Chemistry)。

Drug Metabolism Studies: 一种双芳基双磺酰胺化合物LY451395被研究其在哺乳动物物种中的代谢。该化合物是大脑特定受体的有效增强剂,展示了磺酰胺衍生物在神经科学和药理学中的相关性(2006, Drug Metabolism and Disposition)。

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit cytotoxic activity, potentially through the inhibition of enzymes such as thioredoxin reductase (trxr) and topoisomerase ib (topo ib) .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the enzymatic activity of trxr and topo ib . These enzymes play crucial roles in cellular processes such as DNA replication and repair, and their inhibition can lead to cell death.

Pharmacokinetics

A study on similar compounds suggests that they may have promising adme properties .

Result of Action

Compounds with similar structures have been found to exhibit cytotoxic activity, potentially leading to cell death .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

属性

IUPAC Name |

1-(4-bromophenyl)-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCWARAJXKGTGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589919 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-N-methylmethanesulfonamide | |

CAS RN |

172517-39-4 |

Source

|

| Record name | 1-(4-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)

![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)

![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)

![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)